ACAT Inhibitory Activity: In Vitro Potency of C10H9ClFNO3
The compound is identified as a potent inhibitor of acyl coenzyme A:cholesterol acyltransferase (ACAT) . While a precise IC50 or Ki value for this specific compound was not located in the primary literature, the designation of 'potent' in multiple technical datasheets indicates activity within a concentration range relevant for in vitro pharmacological studies . This represents a class-level inference of inhibitory activity against ACAT, distinguishing it from structurally similar but non-inhibitory analogs . The chloro-fluoro substitution pattern (4-chloro, 2-fluoro) is hypothesized to contribute to this activity based on SAR trends in related phenylamino acid ACAT inhibitors [1].
| Evidence Dimension | In vitro ACAT enzyme inhibition |
|---|---|
| Target Compound Data | Potent inhibitor (quantitative IC50 not available) |
| Comparator Or Baseline | Other phenylamino oxobutanoic acids with different substitution patterns |
| Quantified Difference | Qualitative distinction as a 'potent inhibitor' vs. analogs lacking this designation |
| Conditions | In vitro enzymatic assay; exact assay conditions not specified in available vendor documentation |
Why This Matters
This qualitative potency designation justifies the compound's procurement for ACAT-focused research programs and establishes a baseline for structure-activity relationship studies where substitution pattern effects on potency are being investigated.
- [1] Patil, S. B., & Jadhav, R. B. (2019). Structure-activity relationship studies of phenylamino acid derivatives as enzyme inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3405-3418. View Source
